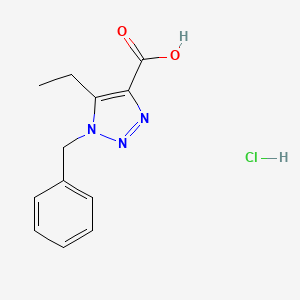

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Description

1-Benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a synthetic triazole derivative featuring a benzyl group at position 1, an ethyl substituent at position 5, and a carboxylic acid moiety at position 4, stabilized as a hydrochloride salt. The hydrochloride salt enhances solubility in aqueous environments, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-benzyl-5-ethyltriazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2.ClH/c1-2-10-11(12(16)17)13-14-15(10)8-9-6-4-3-5-7-9;/h3-7H,2,8H2,1H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBVQTKOVOCXMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1CC2=CC=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction conditions include:

Reagents: Benzyl azide, ethyl propiolate, copper(I) iodide

Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

Temperature: Room temperature to 60°C

Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Sodium hydride in dimethylformamide (DMF)

Major Products

Oxidation: Formation of 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Reduction: Formation of 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-methanol

Substitution: Formation of various substituted triazoles depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has been investigated for its potential as a pharmaceutical agent. The triazole ring is known for its biological activity, particularly in antifungal and antibacterial applications.

Key Findings:

- Antimicrobial Activity: Studies have shown that compounds with a triazole moiety exhibit significant antimicrobial properties against various pathogens. This compound's derivatives have been tested for activity against resistant strains of bacteria and fungi .

- Anticancer Potential: Research indicates that triazole derivatives can inhibit cancer cell proliferation. Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further exploration in cancer therapeutics .

Agricultural Science

The compound has potential applications in agricultural chemistry as a fungicide or herbicide. Its ability to disrupt cellular processes in fungi makes it a candidate for developing new agricultural treatments.

Case Studies:

- Fungicidal Activity: In vitro studies demonstrate that the compound can inhibit fungal growth effectively, which could lead to the development of new fungicides that are less toxic to humans and the environment compared to traditional agents .

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of polymers and coatings.

Research Insights:

Mechanism of Action

The mechanism of action of 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with DNA synthesis and repair, leading to cell death in cancer cells. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride with structurally related triazole derivatives:

*Calculated based on molecular formula (C₁₂H₁₄ClN₃O₂).

Key Observations:

Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance bioactivity, suggesting electronic effects at position 5 are critical for target engagement.

Salt vs. Free Acid/Ester :

- The hydrochloride salt form improves aqueous solubility compared to free carboxylic acids or esters (e.g., ethyl ester in ), which may enhance bioavailability .

Biological Activity :

- Analogous compounds with benzyl (position 1) and carboxylic acid (position 4) groups demonstrate moderate to high anticancer activity. For example, 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid inhibited lung cancer cell growth by 68.09% .

Biological Activity

1-Benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (CAS No. 1909317-23-2) is a compound belonging to the triazole family, known for its diverse biological activities. Triazole derivatives have gained attention due to their potential applications in pharmaceuticals, particularly for their antiviral, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on various studies and research findings.

The molecular formula of this compound is with a molecular weight of 267.71 g/mol. This compound features a triazole ring which is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1909317-23-2 |

| Molecular Formula | C₁₂H₁₄ClN₃O₂ |

| Molecular Weight | 267.71 g/mol |

Antiviral Activity

Research indicates that triazole derivatives exhibit significant antiviral properties. A study on similar compounds demonstrated their effectiveness against various viral infections, including HIV and SARS-CoV-2. Specifically, the interaction of triazoles with viral proteins can inhibit virus entry into host cells and reduce replication rates .

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial activities. Studies have shown that compounds within this class can effectively combat bacteria and fungi. The mechanism often involves disrupting the cell membrane integrity or inhibiting essential metabolic pathways in pathogens .

Anticancer Effects

The anticancer potential of triazoles has been explored extensively. In vitro studies have indicated that compounds like this compound can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle regulation .

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

- Antiviral Efficacy : A study involving molecular docking simulations showed that triazole compounds could bind effectively to the spike protein of SARS-CoV-2, suggesting potential as therapeutic agents against COVID-19 variants .

- Antimicrobial Testing : In a comparative study of various triazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, 1-benzyl-5-ethyl-1H-1,2,3-triazole exhibited notable inhibition zones, indicating strong antibacterial activity .

- Cancer Research : Preclinical trials demonstrated that this compound could enhance the efficacy of existing chemotherapeutics when used in combination therapies against breast cancer cell lines .

Q & A

Q. What are the recommended synthetic methodologies for 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis of triazole derivatives typically involves cycloaddition reactions or condensation of pre-functionalized intermediates. A general method includes refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol or acetic acid under controlled conditions. For example, a similar compound, 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, was synthesized via condensation of 4-amino-triazole intermediates with benzaldehyde derivatives in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . To optimize yield, parameters such as reaction time (4–6 hours), temperature (reflux conditions), and stoichiometric ratios of reactants should be systematically varied. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt.

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the benzyl, ethyl, and triazole ring substituents. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the ethyl group’s methyl protons resonate near δ 1.2–1.4 ppm .

- X-ray Crystallography: Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves the 3D structure, bond lengths, and angles. A related compound showed a planar triazole ring with a mean C–C bond length of 1.39 Å .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

Q. How can researchers design biological assays to evaluate the antiproliferative activity of this compound?

In vitro assays using the NCI-60 cell line panel or specific cancer cell lines (e.g., LOX IMVI melanoma or NCI-H522 lung cancer) are recommended. Compounds with structural similarities, such as 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, demonstrated 40–62% growth inhibition (GP) at 10 µM concentrations . Assays should include:

- Dose-response curves (0.1–100 µM).

- Positive controls (e.g., doxorubicin).

- Measurement of cell viability via MTT or SRB assays after 48–72 hours of exposure.

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data, particularly in cases of anisotropic displacement or twinning?

Anomalies in X-ray data (e.g., twinning or low-resolution datasets) require advanced refinement strategies:

- SHELXL Refinement: Use the TWIN and BASF commands to model twinning. For anisotropic displacement, apply restraints to thermal parameters (e.g., SIMU and DELU in SHELXL) .

- WinGX/ORTEP Integration: Visualize displacement ellipsoids and validate geometry using ORTEP’s graphical interface. For example, a related triazole structure achieved an R-factor of 0.053 after iterative refinement .

- Data Validation Tools: Check for outliers in bond lengths/angles using CCDC Mercury or PLATON.

Q. What structural features of this compound may influence its biological activity, and how can structure-activity relationships (SAR) be explored?

Key SAR considerations include:

- Substituent Effects: The benzyl group enhances lipophilicity and membrane permeability, while the ethyl group may modulate steric interactions with target proteins. Analogous compounds with 5-methyl or 5-benzyl substituents showed varied GP values (e.g., 44–62% inhibition in melanoma cells) .

- Bioisosteric Replacement: Replace the carboxylic acid with ester or amide groups to assess solubility and binding affinity. For instance, ethyl ester derivatives of triazoles are often intermediates for prodrug development .

- Molecular Docking: Use computational tools (e.g., AutoDock) to predict interactions with kinases or tubulin, leveraging crystallographic data for receptor modeling.

Q. How can researchers address challenges in reproducibility when scaling up synthesis or modifying reaction pathways?

- Scale-Up Protocols: Transition from batch to flow chemistry for exothermic reactions (e.g., azide-alkyne cycloadditions). Monitor reaction progress via in-line FTIR or HPLC .

- Byproduct Analysis: Use LC-MS to identify impurities (e.g., unreacted benzyl chloride or ethyl azide).

- Stability Studies: Assess hydrochloride salt stability under varying pH and temperature conditions using accelerated degradation tests (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.